An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties of 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid (CAS No. 886496-96-4). While specific experimental data for this compound is limited in public literature, this document, designed for researchers, scientists, and drug development professionals, synthesizes theoretical knowledge with established analytical methodologies. We will explore the anticipated properties based on the molecule's distinct functional groups and provide detailed, field-proven protocols for their empirical determination. This guide serves as a foundational resource for researchers initiating work with this compound, emphasizing the causality behind experimental design and the principles of analytical validation.
Molecular Identity and Structural Rationale
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is a unique small molecule featuring a confluence of functional groups that dictate its chemical behavior.[1] Understanding its structure is paramount to predicting its properties and designing appropriate analytical strategies.
Key Structural Features:
-
Carboxylic Acid: A primary acidic functional group that will readily deprotonate at physiological and basic pH, influencing solubility and hydrogen bonding capacity.
-
Secondary Aryl Amine: A weakly basic nitrogen atom whose basicity is attenuated by the electron-withdrawing nature of the attached phenyl ring. This group is also a hydrogen bond donor.
-
Cyclohexane Ring: A bulky, non-polar aliphatic scaffold that contributes significantly to the molecule's lipophilicity.
-
p-Methoxyphenyl Group: An aromatic system with an electron-donating methoxy group, which increases the electron density of the ring and influences the basicity of the adjacent amine.
These features suggest a molecule with amphiphilic character, though with a strong inclination towards lipophilicity due to the substantial hydrocarbon framework.
Caption: Molecular structure and key functional groups.
Core Physicochemical Data
The following table summarizes the known and predicted physicochemical properties for this compound. It is critical to note that many of these values are estimations derived from its chemical structure and require empirical validation.
| Property | Value / Predicted Value | Source |
| CAS Number | 886496-96-4 | [1][2][3] |
| Molecular Formula | C₁₄H₁₉NO₃ | [1][3] |
| Molecular Weight | 249.31 g/mol | [1] |
| Appearance | Predicted: White to off-white crystalline solid. (Based on similar carboxylic acids). | N/A |
| Melting Point (°C) | Not experimentally determined. Predicted to be relatively high (>150°C) due to potential for intermolecular hydrogen bonding (acid-acid dimerization) and crystalline packing. | N/A |
| Boiling Point (°C) | Not experimentally determined. Predicted to be high (>300°C) with probable decomposition. (Based on similar structures). | N/A |
| pKa | Not experimentally determined. Predicted: Two pKa values. - pKa₁ (Carboxylic Acid): ~4.5 - 5.5 - pKa₂ (Aryl Amine): ~3.0 - 4.0 (weakly basic). | N/A |
| LogP (Octanol/Water) | Not experimentally determined. Predicted: > 3.0, indicating significant lipophilicity due to the large non-polar scaffold. | N/A |
| Aqueous Solubility | Not experimentally determined. Predicted: Poorly soluble in neutral water. Solubility is expected to increase significantly at pH > 7 as the carboxylic acid forms a soluble carboxylate salt. Insoluble in acidic conditions (pH < 2).[4] | N/A |
| Organic Solvent Solubility | Predicted: Soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | N/A |
Methodologies for Empirical Characterization
Given the absence of extensive published data, empirical determination of the compound's properties is a critical first step in any research or development program. The following section details standard, robust protocols for this purpose.
Structural Verification and Purity Analysis
Before measuring physical properties, the identity and purity of the material must be unequivocally confirmed.
-
Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 acetonitrile:water mixture.
-
Chromatographic Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS).[5][6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection (UV): Monitor at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.[7]
-
Analysis: Scan for the molecular ion. In positive mode, expect [M+H]⁺ at m/z 250.3. In negative mode, expect [M-H]⁻ at m/z 248.3.
-
-
Data Interpretation: Purity is assessed by the peak area percentage of the main component in the UV chromatogram. Identity is confirmed by the mass-to-charge ratio in the mass spectrum.
Determination of Key Physicochemical Properties
The melting point provides a quick indication of purity and is a fundamental physical constant.
-
Sample Preparation: Finely powder a small amount of the dry compound.
-
Loading: Tightly pack the powder into a capillary tube to a depth of 2-3 mm.
-
Measurement: Place the capillary in a calibrated digital melting point apparatus.[8]
-
Heating: Use a rapid heating rate (10-20 °C/min) for a coarse measurement, then repeat with a fresh sample using a slow ramp rate (1-2 °C/min) near the expected melting point for an accurate determination.
-
Observation: Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid. A sharp melting range (< 2 °C) is indicative of high purity.
This protocol determines the saturation solubility of the compound in aqueous media at different pH values.
Caption: Workflow for shake-flask solubility determination.
This method is ideal for determining the acid and base dissociation constants.
-
Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a co-solvent system (e.g., methanol:water) to ensure solubility.
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Acidic pKa (Carboxylic Acid): Titrate the solution with a standardized base (e.g., 0.1 M NaOH). Record the pH as a function of the volume of titrant added.
-
Basic pKa (Amine): Titrate a separate sample with a standardized acid (e.g., 0.1 M HCl).
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa is the pH at the half-equivalence point (where half of the functional group has been neutralized). The inflection point of the curve represents the equivalence point.
The octanol-water partition coefficient (LogP) is a critical measure of lipophilicity.
-
System Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Partitioning: Add a known amount of the compound to a mixture of the pre-saturated octanol and water in a separatory funnel.
-
Equilibration: Shake the funnel vigorously for a set period and then allow the layers to separate completely.
-
Quantification: Carefully sample both the aqueous and octanol layers. Determine the concentration of the compound in each layer using a validated analytical method like HPLC-UV.
-
Calculation: Calculate LogP as: LogP = log₁₀([Concentration in Octanol] / [Concentration in Water]).
Spectroscopic Profile
Spectroscopic analysis provides an unambiguous fingerprint of the molecule.
-
¹H NMR: Expect complex multiplets in the aliphatic region (1.0-2.5 ppm) for the cyclohexane protons. Aromatic protons will appear in the 6.5-7.5 ppm range. The methoxy group (-OCH₃) should present as a sharp singlet around 3.8 ppm. The amine (-NH) and acid (-OH) protons will be broad, exchangeable signals.[9]
-
¹³C NMR: Expect signals for the carbonyl carbon (~175-180 ppm), aromatic carbons (110-160 ppm), the methoxy carbon (~55 ppm), and aliphatic carbons of the cyclohexane ring (20-50 ppm).[10]
-
Infrared (IR) Spectroscopy: Key vibrational bands are predicted: a very broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹, an N-H stretch around 3300-3400 cm⁻¹, a sharp and strong C=O stretch around 1700-1725 cm⁻¹, and C-O stretches for the ether and acid around 1250 cm⁻¹ and 1300 cm⁻¹, respectively.[11]
-
Mass Spectrometry (MS): The primary goal is to observe the molecular ion peak to confirm molecular weight.[7] High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental formula C₁₄H₁₉NO₃.
Stability and Safety Considerations
Stability Profile
-
pH Stability: The compound is expected to be stable in neutral and acidic conditions. The ester linkage is absent, removing hydrolysis as a primary degradation pathway. At high pH and in the presence of oxygen, aryl amines can be susceptible to oxidation, potentially leading to colored degradants.
-
Thermal Stability: As a crystalline solid, it should be stable at room temperature. Thermal degradation is likely to occur near its boiling point.
-
Storage: For long-term storage, it is recommended to keep the material in a tightly sealed container, protected from light, in a cool, dry place.[12]
Safety and Handling
No specific Material Safety Data Sheet (MSDS) is publicly available for 1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid. Therefore, it must be handled with the standard precautions for a novel chemical of unknown toxicity. Based on analogous structures like cyclohexanecarboxylic acid, the following hazards should be assumed:
-
May cause skin and serious eye irritation.[4]
-
May cause respiratory irritation upon inhalation of dust.[4]
-
May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
-
Wear protective gloves, a lab coat, and safety glasses with side shields.
-
When handling the solid powder, use a well-ventilated area or a chemical fume hood to avoid dust inhalation.[4]
Conclusion
1-[(4-Methoxyphenyl)amino]cyclohexanecarboxylic acid is a compound whose physicochemical profile is largely dictated by the interplay between its large lipophilic framework and its polar, ionizable functional groups. While public data is scarce, this guide provides a robust framework for its characterization. The provided protocols for determining solubility, pKa, LogP, and other core properties are essential for any researcher aiming to utilize this molecule in drug discovery, medicinal chemistry, or materials science. Rigorous empirical validation of these properties is the foundational step toward understanding its behavior in biological and chemical systems.
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